molecular formula C15H25Cl3N6O5S B12366348 S-Adenosyl-L-methionine (chloride dihydrochloride)

S-Adenosyl-L-methionine (chloride dihydrochloride)

Cat. No.: B12366348
M. Wt: 507.8 g/mol
InChI Key: KBAFOJZCBYWKPU-GIPPRUPOSA-N
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Description

S-Adenosyl-L-methionine (chloride dihydrochloride): is a compound that plays a crucial role in various biological processes. It is a derivative of methionine, an essential amino acid, and is involved in methylation reactions, which are vital for cellular functions such as gene expression, protein function, and lipid metabolism . This compound is commonly used in scientific research and has therapeutic applications in medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Adenosyl-L-methionine (chloride dihydrochloride) is synthesized from methionine and adenosine triphosphate (ATP) through the action of the enzyme methionine adenosyltransferase . The reaction involves the transfer of an adenosyl group from ATP to methionine, forming S-Adenosyl-L-methionine. The chloride dihydrochloride form is obtained by treating the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of S-Adenosyl-L-methionine (chloride dihydrochloride) typically involves fermentation processes using genetically engineered microorganisms that overproduce methionine adenosyltransferase . The compound is then extracted and purified through various chromatographic techniques to achieve the desired purity and stability.

Comparison with Similar Compounds

    S-Adenosyl-L-homocysteine: A product of the methylation reactions involving S-Adenosyl-L-methionine. It is further metabolized to homocysteine.

    Methionine: The precursor of S-Adenosyl-L-methionine, involved in various metabolic pathways.

    Adenosine triphosphate (ATP): Provides the adenosyl group for the synthesis of S-Adenosyl-L-methionine.

Uniqueness: S-Adenosyl-L-methionine (chloride dihydrochloride) is unique due to its role as a universal methyl donor in biological systems . Its ability to transfer methyl groups to a wide range of substrates makes it essential for numerous cellular processes, including gene expression, protein function, and lipid metabolism . Additionally, its therapeutic applications in treating liver disease, osteoarthritis, and depression highlight its significance in medicine .

Properties

Molecular Formula

C15H25Cl3N6O5S

Molecular Weight

507.8 g/mol

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride;dihydrochloride

InChI

InChI=1S/C15H22N6O5S.3ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;;;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1H/t7-,8+,10?,11-,14+,27?;;;/m0.../s1

InChI Key

KBAFOJZCBYWKPU-GIPPRUPOSA-N

Isomeric SMILES

C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-]

Canonical SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-]

Origin of Product

United States

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